5-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide is a complex organic compound with a molecular formula of C18H17BrN2O3 and a molecular weight of 389.249
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide typically involves multiple steps. One common method includes the reaction of 5-bromo-2-furoic acid with 1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinoline-7-amine under specific conditions. The reaction is usually carried out in the presence of coupling agents such as EDC HCl/HOBt in solvents like DMF or CH2Cl2 .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce various substituted furan derivatives .
Scientific Research Applications
5-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
5-bromoindole-2-carboxylic acid derivatives: These compounds share a similar brominated indole structure and exhibit comparable biological activities.
Furan derivatives: Compounds like 5-bromo-2-furoic acid have similar furan rings and are used in similar applications.
Uniqueness
5-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
5-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3/c19-16-8-7-15(24-16)17(22)20-13-6-5-11-2-1-9-21(14(11)10-13)18(23)12-3-4-12/h5-8,10,12H,1-4,9H2,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDETVKGBXCPGKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)Br)N(C1)C(=O)C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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